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Introduction

Co 102862, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker
of mammalian voltage-gated sodium channels (VGSCs).[1][2] Its chemical name is 4-(4-
Fluorophenoxy)benzaldehyde semicarbazone.[1][2] Initially identified for its anticonvulsant
properties in various rodent models of epilepsy, the primary mechanism of action for Co
102862 has been elucidated as the inhibition of voltage-gated sodium currents (INa).[1][2] This
technical guide provides a comprehensive overview of the chemical structure, properties,
mechanism of action, and experimental protocols related to Co 102862.

Chemical Structure and Physicochemical Properties

Co0 102862 is a semicarbazone derivative with the molecular formula C14H12FN3O2. The
structure is characterized by a 4-fluorophenoxy group linked to a benzaldehyde semicarbazone
moiety.

Table 1: Chemical and Physicochemical Properties of Co
102862
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Property Value Source
2-{[4-(4-
IUPAC Name Fluorophenoxy)phenyllmethyle  N/A

nelhydrazinecarboxamide

Co 102862, V102862, 4-(4-
Synonyms Fluorophenoxy)benzaldehyde [1][2]

semicarbazone

Molecular Formula C14H12FN302 [3]
Molecular Weight 273.26 g/mol [3]
CAS Number 181144-66-1 N/A
Appearance Solid

76-80 °C (for the precursor 4-
Melting Point (4-
Fluorophenoxy)benzaldehyde)

Solubility Soluble in DMSO [1]

Pharmacological Properties and Mechanism of
Action

Co 102862 exhibits a potent inhibitory effect on voltage-gated sodium channels, with a
pronounced state-dependent mechanism. This means it has a significantly higher affinity for the
inactivated state of the channel compared to the resting state.[1][2] This property is crucial for
its therapeutic potential, as it allows for selective targeting of rapidly firing neurons, a hallmark
of pathological conditions like epilepsy and neuropathic pain, while sparing normally active

neurons.

The primary target identified for Co 102862 is the rat brain type IIA Na+ (rNav1.2) channel,
which is a major sodium channel alpha subunit in rat hippocampal neurons.[2] The binding of
Co 102862 to the inactivated state of the channel is a relatively slow process.[1][2] This
interaction leads to a hyperpolarizing shift in the steady-state inactivation curve and
significantly slows the recovery of the channel from inactivation.[1][2]
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Table 2: Pharmacological Data for Co 102862

Channel
Parameter Cell Type Value Reference
Subtype
Kl (inactivated Rat Hippocampal ]
Native VGSCs ~0.6 uM [2]
state) Neurons
KR (resting Rat Hippocampal )
Native VGSCs >15 yM 2]
state) Neurons
Kl (inactivated
HEK-293 Cells rNavl.2 ~0.4 uM [11[2]
state)
KR (resting
HEK-293 Cells rNavl.2 ~30 uM [1][2]
state)
Binding Rate
(k) HEK-293 Cells rNavl.2 ~1.7 yM~1s71 [1][2]
+

Signaling Pathway Diagram
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Caption: Mechanism of state-dependent blockade of VGSCs by Co 102862.

Experimental Protocols

The primary experimental technique used to characterize the mechanism of action of Co
102862 is the whole-cell patch-clamp technique.[2] This method allows for the direct
measurement of ion currents across the cell membrane of a single neuron or a cell expressing
a specific ion channel subtype.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1669277?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669277?utm_src=pdf-body
https://www.benchchem.com/product/b1669277?utm_src=pdf-body
https://www.benchchem.com/product/b1669277?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576061/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Whole-Cell Patch-Clamp Protocol for Characterizing Co
102862 Effects on rNavl.2 Channels

This protocol is based on the methodology described by llyin et al. (2005) for studying the
effects of V102862 on human embryonic kidney-293 (HEK-293) cells stably expressing rat
brain type IIA Na+ (rNav1.2) channels.[2]

1. Cell Culture and Preparation:

o HEK-293 cells stably expressing rNavl1.2 channels are cultured under standard conditions.
» For recording, cells are acutely dissociated and plated on glass coverslips.

2. Solutions and Reagents:

o External Solution (in mM): 140 NaCl, 3 KCI, 2 MgClz, 1 CaClz, 10 HEPES, adjusted to pH 7.3
with NaOH.

« Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH
7.3 with CsOH.

e Co0 102862 Stock Solution: Prepared in DMSO and diluted to final concentrations in the
external solution.

3. Electrophysiological Recording:
+ Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

o Patch pipettes are pulled from borosilicate glass and have a resistance of 1-3 MQ when filled
with the internal solution.

o Cells are voltage-clamped at a holding potential of -80 mV.
e Sodium currents (INa) are typically elicited by depolarizing voltage steps.

4. Experimental Paradigms:
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» Tonic Block Assessment: INa is elicited by brief depolarizing pulses from a hyperpolarized
holding potential (e.g., -120 mV) to assess the effect on resting channels.

o Use-Dependent (Phasic) Block Assessment: A train of depolarizing pulses is applied to
induce channel cycling through active and inactive states, allowing for the measurement of
block accumulation.

o Steady-State Inactivation Protocol: A series of conditioning prepulses to various potentials
are applied before a test pulse to determine the voltage-dependence of channel availability.
This is performed in the absence and presence of Co 102862 to observe any shifts in the
inactivation curve.

e Recovery from Inactivation Protocol: A two-pulse protocol is used where a conditioning pulse
inactivates the channels, followed by a variable recovery interval at a hyperpolarized
potential before a test pulse. This measures the time course of recovery from inactivation.

5. Data Analysis:
o Current amplitudes are measured and analyzed to determine the degree of block.

o Data from the steady-state inactivation and recovery from inactivation protocols are fitted
with appropriate equations (e.g., Boltzmann and exponential functions) to quantify the effects
of Co 102862 on channel gating properties.

Experimental Workflow Diagram
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Caption: Workflow for whole-cell patch-clamp analysis of Co 102862.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1669277?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Co 102862 is a valuable research tool for studying the structure and function of voltage-gated
sodium channels. Its state-dependent blocking mechanism, with high affinity for the inactivated
state, makes it a lead compound for the development of novel therapeutics for channelopathies
such as epilepsy and chronic pain. The experimental protocols outlined in this guide provide a
framework for further investigation into the pharmacological properties of Co 102862 and
similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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